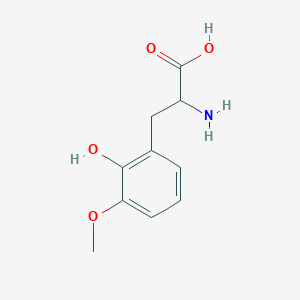
2-Hydroxy-3-methoxy-DL-phenylalanine
Descripción general
Descripción
2-Hydroxy-3-methoxy-DL-phenylalanine is a derivative of phenylalanine . It is a compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 .
Molecular Structure Analysis
The molecular structure of 2-Hydroxy-3-methoxy-DL-phenylalanine consists of a phenylalanine backbone with hydroxy and methoxy functional groups attached .Aplicaciones Científicas De Investigación
Phenylalanine Hydroxylase Deficiency
Phenylalanine hydroxylase deficiency is an autosomal recessive disorder that impairs the body's ability to metabolize the essential amino acid phenylalanine. It results in a spectrum of disorders, including classic phenylketonuria, mild phenylketonuria, and mild hyperphenylalaninemia. This deficiency highlights the critical role of phenylalanine hydroxylase in converting phenylalanine to tyrosine, underscoring the importance of early dietary management to prevent neurologic and cognitive impairments (Mitchell, Trakadis, & Scriver, 2011).
Phenylalanine 3-Hydroxylase
Research into phenylalanine 3-hydroxylase reveals its role in the synthesis of meta-tyrosine from phenylalanine, demonstrating the enzyme's specificity and its contribution to amino acid metabolism. This enzyme's understanding provides insights into the complex pathways of phenylalanine conversion and its implications for health and disease management (Zhang, Ames, & Walsh, 2011).
Treatment and Management Guidelines
Treatment for phenylalanine hydroxylase deficiency involves a low-protein diet and the use of phenylalanine-free medical formulae, emphasizing the necessity of lifelong dietary management. These guidelines aim to normalize phenylalanine levels, highlighting the therapeutic significance of dietary interventions and the potential for pharmacotherapy, including sapropterin, a derivative of the enzyme's natural cofactor (Vockley et al., 2013).
Enzymatic Activity and Allosteric Regulation
Studies on phenylalanine hydroxylase's enzymatic activity have advanced our understanding of its allosteric regulation mechanisms. By examining structural changes upon activation, researchers have shed light on the enzymatic process of converting phenylalanine to tyrosine, which is vital for managing phenylketonuria and related metabolic disorders (Meisburger et al., 2016).
Novel Therapeutic Approaches
Emerging research into engineered ammonia lyases for producing challenging electron-rich L-phenylalanines offers promising avenues for developing new therapeutic strategies. These engineered enzymes could facilitate the synthesis of phenylalanine derivatives, potentially expanding the toolkit for treating metabolic disorders and synthesizing complex amino acids (Ahmed et al., 2018).
Propiedades
IUPAC Name |
2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-8-4-2-3-6(9(8)12)5-7(11)10(13)14/h2-4,7,12H,5,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMMDXARLVWXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00539789 | |
| Record name | 2-Hydroxy-3-methoxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid | |
CAS RN |
98758-16-8 | |
| Record name | 2-Hydroxy-3-methoxyphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98758-16-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-3-methoxyphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00539789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Morpholin-4-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B1611578.png)
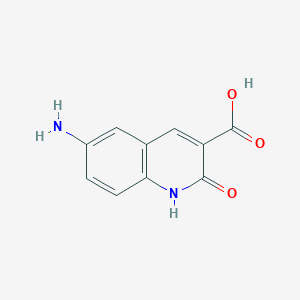

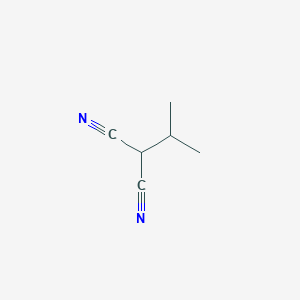

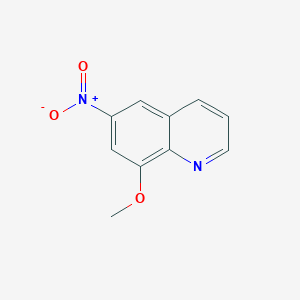
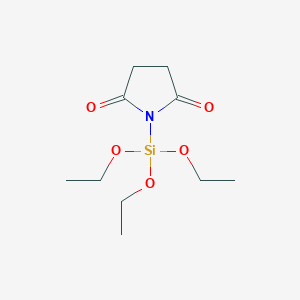
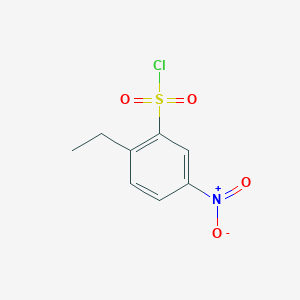
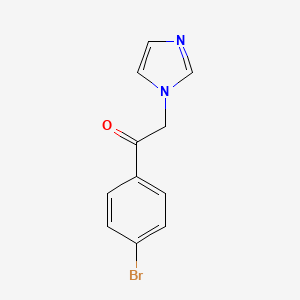
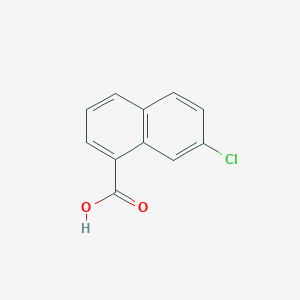
![Thiazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B1611590.png)
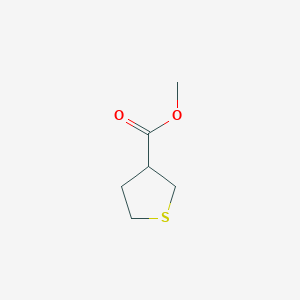
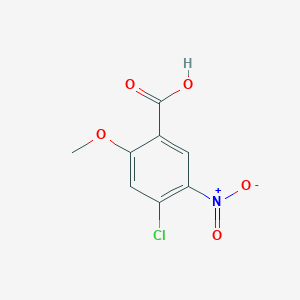
![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)